Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a structurally complex small molecule characterized by a thiophene-2-carboxylate core substituted with a 4-methylphenyl group at position 4 and a sulfonamide-linked 4-(4-fluorophenyl)piperazine moiety at position 2. The molecule integrates key pharmacophoric elements: a piperazine ring (common in CNS-targeting ligands), a fluorophenyl group (enhancing lipophilicity and bioavailability), and a sulfonyl group (modulating electronic and steric properties). Its synthesis typically involves multi-step protocols, including sulfonylation of the thiophene ring and subsequent coupling of the piperazine derivative .
Properties
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-3-5-17(6-4-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-13-11-25(12-14-26)19-9-7-18(24)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAIDPQKNJTJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: This can be achieved through esterification reactions, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine reacts with a suitable electrophile.
Fluorophenyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving piperazine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a broader class of arylpiperazine-sulfonamide-thiophene derivatives. Below is a comparative analysis with structurally related compounds:
Crystallographic and Computational Insights
- The sulfonamide group in the target compound facilitates hydrogen-bonding networks (e.g., N–H···O interactions), as observed in SHELX-refined crystal structures .
Pharmacological and Physicochemical Comparisons
- Receptor Affinity : The 4-fluorophenylpiperazine moiety is associated with moderate affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors, as seen in related arylpiperazine derivatives .
- Solubility and LogP : The sulfonamide group increases hydrophilicity (logP ~2.5–3.0) relative to thioether-linked analogues (logP ~3.5–4.0) .
- Metabolic Stability : Methyl esterification at the thiophene carboxylate may reduce first-pass hydrolysis compared to free carboxylic acid derivatives .
Biological Activity
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 474.6 g/mol |
| CAS Number | 941888-68-2 |
The structure features a thiophene ring substituted with a carboxylate group, a sulfonyl group linked to a piperazine ring, and a fluorophenyl group. These structural elements contribute to its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Piperazine Derivative : Reacting 4-fluoroaniline with piperazine.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride.
- Coupling with Thiophene-2-carboxylate : Finalizing the product by coupling with methyl thiophene-2-carboxylate.
Biological Activity
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
Antibacterial Activity
Studies have shown that thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their effectiveness in inhibiting bacterial growth, demonstrating significant potential as antibacterial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human prostate cancer cell lines (PC-3). The presence of the thiophene moiety is believed to enhance cytotoxic activity due to its ability to interact with cellular targets . In vitro studies have reported IC50 values indicating effective inhibition of cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Enzymatic Targets : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antibacterial Efficacy : A study evaluated several thiophene derivatives against common bacterial strains and found that modifications in the piperazine ring significantly enhanced antibacterial activity .
- Cytotoxicity Assessment : In research focused on anticancer activity, this compound was tested against various cancer cell lines, revealing promising results comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
